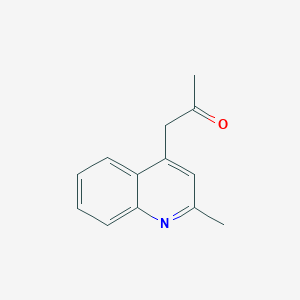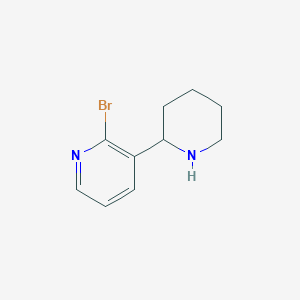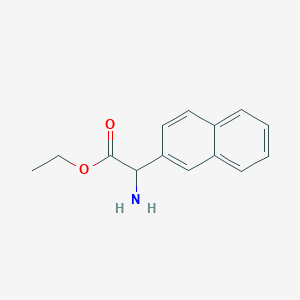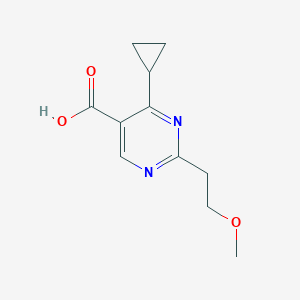![molecular formula C12H14N2O2S B13538601 tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole. The reaction typically proceeds in good yield and involves standard organic synthesis techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction for characterization .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the tert-butyl and carboxylate groups, resulting in different chemical properties.
Benzothiazole-2-carboxylic acid: Similar structure but without the amino group.
tert-Butyl 2-aminobenzoate: Similar tert-butyl and amino groups but different ring structure.
Uniqueness
tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to the combination of the benzothiazole ring, amino group, and tert-butyl carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-10(15)7-4-5-8-9(6-7)17-11(13)14-8/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
VCKMPNMRSNUMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


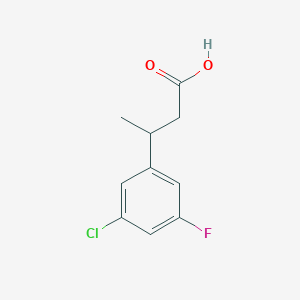

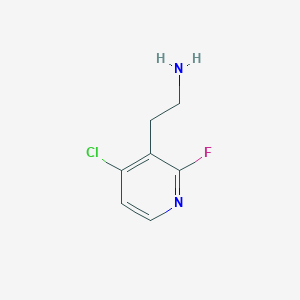


![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

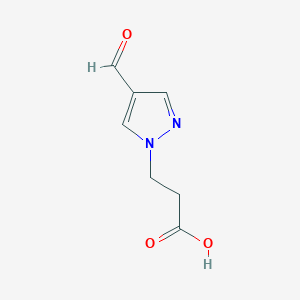
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
